1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-6-10(7-12(15)18-11)17-13(19)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRRWJXNAJLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340257 | |
| Record name | 1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-12-5 | |
| Record name | 1-benzyl-3-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 1 Benzyl 3 2,6 Dichloropyridin 4 Yl Urea Analogs
Influence of Substituent Variations on the Benzyl (B1604629) Group on Biological Activity
The nature of substituents on the benzyl group of N-benzyl-N'-pyridylurea analogs can significantly modulate their biological activity. The electronic and steric properties of these substituents play a crucial role in the interaction with target proteins.
Research on related N,N'-diaryl ureas has demonstrated that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the binding affinity and efficacy of the compounds. For instance, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the presence of electron-withdrawing groups, such as a trifluoromethyl group, on the phenyl ring led to a notable increase in antiproliferative activity against various cancer cell lines. mdpi.com This suggests that modifying the electronic properties of the benzyl moiety can enhance target engagement.
Similarly, studies on other urea (B33335) derivatives have shown that the position of the substituent on the aromatic ring is critical. For example, in a series of urea-based Glutamate (B1630785) Carboxypeptidase II (GCPII) inhibitors, the introduction of a hydroxyl group at the 4-position of a phenyl ring increased inhibitory potency compared to substitution at the 3-position. avcr.cz This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the binding site.
While direct studies on 1-benzyl-3-(2,6-dichloropyridin-4-yl)urea are limited, data from analogous compounds suggest that the activity of this molecule could be fine-tuned by introducing substituents on the benzyl ring. The suppressive effect of certain substituents on hydrogenolysis has been attributed to their electronic properties rather than steric hindrance, indicating the importance of electronic factors in the stability and reactivity of benzyl groups. researchgate.net
The following table summarizes the influence of benzyl group substituents on the activity of analogous urea compounds.
| Compound Series | Substituent on Benzyl/Phenyl Group | Effect on Biological Activity | Reference |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | Trifluoromethyl (electron-withdrawing) | Increased antiproliferative activity | mdpi.com |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | Methoxy (electron-donating) | Lower antiproliferative activity compared to trifluoromethyl | mdpi.com |
| Urea-based GCPII inhibitors | 4-Hydroxyl | Increased inhibitory potency | avcr.cz |
| Urea-based GCPII inhibitors | 3-Hydroxyl | Lower inhibitory potency compared to 4-hydroxyl | avcr.cz |
| Thieno[2-3-b]pyridine analogues | 4-Methoxy on western phenyl ring | Improved activity of benzoyl derivatives | mdpi.com |
Role of Halogenation Pattern on the Pyridyl Moiety in Ligand-Target Interactions
The halogenation pattern on the pyridyl ring is a critical determinant of the biological activity of N-aryl-N'-pyridylurea compounds. The number, type, and position of halogen atoms can influence the compound's electronic distribution, lipophilicity, and ability to form key interactions with the target protein.
The 2,6-dichloro substitution on the pyridine (B92270) ring, as seen in the title compound, is a common motif in biologically active molecules. This pattern can enforce a specific conformation of the molecule and provide sites for halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Studies on 2,6-dihalogenbenzoyl urea derivatives have shown their potential as inhibitors of chitin (B13524) biosynthesis, indicating the biological relevance of this substitution pattern. nih.gov
In a series of thieno[2-3-b]pyridine analogues, a 2-methyl-3-halogen substitution pattern on an eastern phenyl ring was found to be optimal for maximizing anti-proliferative activity. mdpi.com This underscores the importance of the relative positioning of substituents on the aromatic ring. The electronic deficiency at positions 2, 4, and 6 of the pyridine ring, caused by the electronegative nitrogen atom, affects the reactivity of substituents at these positions. researchgate.net
The following table illustrates the impact of halogenation on the activity of related compounds.
| Compound Series | Halogenation Pattern | Observed Effect | Reference |
| 2,6-Dihalogenbenzoyl urea derivatives | 2,6-Dichloro | Inhibition of chitin biosynthesis | nih.gov |
| Thieno[2-3-b]pyridine analogues | 2-Methyl-3-halogen on phenyl ring | Optimal for anti-proliferative activity | mdpi.com |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Introduction of fluorine | Significantly increased antibacterial activity | nih.gov |
| Amino acid-piperazine conjugates | Halogen-containing derivatives | Among the most active antiglycation analogues | researchgate.net |
Conformational Flexibilities and Planarity of the Urea Backbone in Receptor Binding
The conformational flexibility and planarity of the urea backbone are fundamental to the biological activity of N,N'-disubstituted ureas. The urea moiety can adopt different conformations, and its ability to act as both a hydrogen bond donor and acceptor is crucial for receptor binding. mdpi.com
Diaryl ureas are known to exist in different conformations in solution and in the solid state. researchgate.net The urea group plays a pivotal role in forming anchoring hydrogen bonds, while the flanking aromatic rings engage in non-bonded π-interactions within hydrophobic pockets of target proteins. mdpi.com The planarity of the urea system allows for optimal electron delocalization, which influences its binding properties.
Computational and experimental studies have revealed that N,N'-disubstituted ureas can exist in several low-energy conformations. researchgate.net The preferred conformation is often one that minimizes steric strain, such as the allylic 1,3-strain observed in chiral ureas containing N-1-phenylethyl groups. lookchem.com The syn-periplanar arrangement between the C-H bond at the N-substituent and the N-C(O) segment is often favored. lookchem.com
The conformational behavior of related N-benzyl-N-aryl amides has also been studied, revealing the presence of rotational equilibria in solution, which can influence the compound's interaction with its biological target. scielo.br
Impact of Urea Linker Modifications on Potency and Selectivity
Modification of the urea linker in this compound analogs by replacing it with isosteres such as thiourea (B124793) or guanidine (B92328) can have a profound impact on the compound's potency and selectivity. These modifications alter the hydrogen bonding capacity, electronic properties, and conformational preferences of the linker, thereby influencing ligand-target interactions.
Thiourea, where the carbonyl oxygen of urea is replaced by sulfur, is a common urea isostere. nih.gov This substitution generally leads to a change in the hydrogen bond donating and accepting properties. In a study of N,N'-disubstituted thiourea and urea derivatives as nitric oxide synthase inhibitors, thioureas generally exhibited higher inhibition than their urea counterparts for both neuronal and inducible isoforms. rsc.org This suggests that for certain targets, the thiourea linker may provide more favorable interactions.
Guanidine is another important isostere of urea. nih.gov The guanidinium (B1211019) group is protonated at physiological pH, making it a cationic and strong hydrogen bond donor group. This can lead to significantly different binding modes and potencies compared to the neutral urea linker.
The search for urea isosteres is an active area of research in drug discovery. nih.govacs.org For example, in the development of formyl peptide receptor 2 (FPR2) agonists, various heterocyclic rings were explored as urea replacements. nih.gov The results showed that the potency of the compounds was highly sensitive to the electronic effects of the heteroatom placement within the isosteric ring. nih.gov This highlights that even subtle changes to the linker can dramatically alter biological activity.
The following table summarizes the effects of modifying the urea linker in various compound series.
| Original Linker | Modified Linker/Isostere | Compound Series | Observed Effect on Activity | Reference |
| Urea | Thiourea | N,N'-disubstituted kynurenamine derivatives | Thioureas showed higher inhibition of nitric oxide synthase | rsc.org |
| Urea | Thiourea | Dipeptide conjugates of 2,3-dichlorophenyl piperazine | Halogenated derivatives showed potent urease inhibition, with little preference for urea or thiourea | researchgate.net |
| Phenylurea | Benzimidazole, Aminophenyloxadiazole | Formyl peptide receptor 2 (FPR2) agonists | Maintained low nanomolar activity, demonstrating successful isosteric replacement | nih.gov |
| Urea | Cyclic Ureas | HIV-1 protease inhibitors | Conformational constraint led to potent inhibition | nih.gov |
Computational Chemistry and Molecular Modeling in the Analysis of 1 Benzyl 3 2,6 Dichloropyridin 4 Yl Urea
Quantum Chemical Calculations (e.g., Density Functional Theory)
While specific experimental and computational studies on the electronic and vibrational properties of 1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea are not extensively documented in publicly available literature, its structural components—a benzyl (B1604629) group, a urea (B33335) linker, and a dichloropyridinyl moiety—allow for well-founded predictions based on established principles of quantum chemistry.
Prediction of Electronic Properties and Molecular Electrostatic Potential (MEP)
Density Functional Theory (DFT) is a fundamental method used to predict the electronic structure of molecules. For this compound, DFT calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group in the urea bridge and the nitrogen atom of the pyridine (B92270) ring. These regions are susceptible to electrophilic attack and are key sites for forming hydrogen bonds as acceptors.
Positive Potential (Blue): Located around the hydrogen atoms of the urea's N-H groups. These sites are the primary hydrogen bond donors.
Halogen Atoms: The two chlorine atoms on the pyridine ring would exhibit regions of slightly negative potential on their outer surfaces, making them potential sites for halogen bonding.
These electronic features are paramount in determining how the molecule interacts with biological macromolecules.
Vibrational Analysis and Spectroscopic Property Prediction
Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different normal modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups.
For this compound, a simulated vibrational spectrum would help in the structural confirmation of the compound. Key predicted vibrational frequencies would include:
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| N-H (Urea) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Urea) | Stretching | 1640-1680 |
| C-N (Urea) | Stretching | 1350-1450 |
| C-Cl (Pyridine) | Stretching | 600-800 |
This predictive analysis serves as a powerful complement to experimental spectroscopic data, aiding in the unambiguous identification and structural elucidation of the molecule.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. Diaryl urea derivatives are well-known as kinase inhibitors, and docking studies for analogous compounds provide a strong basis for predicting the behavior of this compound.
Assessment of Binding Modes and Affinities to Protein Receptors (e.g., CKX, Kinases)
Studies on structurally related pyridinyl urea compounds have shown potent inhibitory activity against various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). bldpharm.commdpi.com Docking simulations of this compound into the ATP-binding site of such kinases would likely reveal a conserved binding mode.
The molecule is expected to orient itself in the active site to form key interactions that stabilize the ligand-protein complex. The binding affinity, often estimated as a docking score (e.g., in kcal/mol), provides a qualitative measure of the binding strength. For instance, docking of pyridin-2-yl urea inhibitors against ASK1 has yielded compounds with nanomolar inhibitory concentrations (IC₅₀). mdpi.com
Table of Inhibitory Activities for Analogous Pyridin-2-yl Urea Kinase Inhibitors
| Compound Analogue | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Analogue 1 | ASK1 | 1.55 ± 0.27 |
| Analogue 2 | ASK1 | 2.92 ± 0.28 |
| Analogue 3 | ASK1 | 45.27 ± 4.82 |
Data sourced from a study on pyridin-2-yl urea inhibitors. mdpi.com
These findings suggest that this compound has the potential to be a potent kinase inhibitor, a hypothesis that can be rigorously tested and refined through dedicated docking studies.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The stability of the ligand-receptor complex is dictated by a network of intermolecular interactions. Based on the structure of this compound and docking studies of similar molecules, the following interactions are predicted to be crucial: bldpharm.comuni.lu
Hydrogen Bonding: This is often the most critical interaction for urea-based inhibitors. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These groups typically form hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding site, such as glutamate (B1630785) and aspartate. bldpharm.comuni.lu The nitrogen atom in the dichloropyridine ring can also serve as a hydrogen bond acceptor.
Halogen Bonding: The two chlorine atoms on the pyridine ring can participate in halogen bonds with electron-donating atoms (like oxygen or sulfur) in the protein's active site. This type of interaction can significantly contribute to binding affinity and selectivity.
π-Stacking and Hydrophobic Interactions: The benzyl and dichloropyridine rings provide surfaces for π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. Hydrophobic interactions between these rings and nonpolar residues also play a significant role in anchoring the molecule within the binding pocket.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For urea derivatives, QSAR models have been successfully developed to predict their inhibitory potency against various targets. uni.lu
A QSAR study on a series of compounds including this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which is a measure of lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Studies on similar urea-containing compounds have shown that lipophilicity (LogP) is often a key driver for improved biological activity. uni.lu Other important factors include the size, degree of branching, and polarizability of the substituents on the aromatic rings. By developing a QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. This approach streamlines the drug discovery process by prioritizing the synthesis of molecules with the highest predicted efficacy.
Correlating Molecular Descriptors with Biological Activity or Physicochemical Properties
A fundamental aspect of computational drug and pesticide design is the development of Quantitative Structure-Activity Relationships (QSAR). QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic properties.
For this compound, a variety of molecular descriptors can be calculated to build QSAR models for activities such as herbicidal or potential anticancer effects, which are common for phenylurea derivatives. researchgate.netresearchgate.netnih.gov These descriptors can be broadly categorized into 1D, 2D, and 3D descriptors.
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical features.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include properties like molecular volume, surface area, and shape indices.
By establishing a statistically significant correlation between these descriptors and an observed biological activity (e.g., IC50 values from an enzyme inhibition assay), a predictive QSAR model can be developed. nih.gov Such models are invaluable for screening virtual libraries of related compounds and prioritizing the synthesis of the most promising candidates.
Below is an interactive data table illustrating the types of molecular descriptors that would be calculated for this compound and their potential correlation with a hypothetical biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While QSAR provides valuable statistical correlations, molecular dynamics (MD) simulations offer a more dynamic and detailed picture of a molecule's behavior over time. nih.govnih.govutwente.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of a ligand like this compound and its interactions with a biological target, such as an enzyme or receptor. nih.gov
For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can explore this conformational landscape, identifying the most stable or energetically favorable shapes in different environments (e.g., in water or a protein's binding site).
Analyze Binding to a Target Protein: If a potential biological target is known or has been identified through methods like molecular docking, MD simulations can be used to study the stability of the ligand-protein complex. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. For example, the urea moiety is a common hydrogen bond donor and acceptor, and the benzyl and dichloropyridinyl groups can participate in hydrophobic and aromatic stacking interactions. researchgate.net
Understand the Role of Water: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their role in mediating ligand-protein interactions. Water molecules can form bridging hydrogen bonds or be displaced from the binding site upon ligand binding, which has significant energetic consequences.
The insights gained from MD simulations are critical for understanding the mechanism of action of this compound and for guiding the rational design of new analogues with improved potency or selectivity.
An interactive data table below summarizes typical parameters and key findings from a hypothetical molecular dynamics simulation study of this compound in complex with a target protein.
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 2,6 Dichloropyridin 4 Yl Urea and Its Complexes
X-ray Crystallography for Solid-State Structure Elucidation of the Compound
Single-crystal X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea is not publicly documented in the provided search results, analysis of closely related benzylurea (B1666796) and dichlorophenylurea derivatives allows for a detailed prediction of its structural characteristics. researchgate.netresearchgate.net
Studies on compounds like 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea and N-(2-chloro-pyridin-4-yl)-N´-benzylurea (CPBU) reveal common structural motifs. researchgate.netcas.cz The central urea (B33335) moiety is typically planar or near-planar, a conformation stabilized by intramolecular hydrogen bonding and electronic delocalization. This planarity is crucial for forming intermolecular hydrogen-bonding networks, often leading to the formation of dimers or extended chains in the crystal lattice. researchgate.net In these structures, the N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. researchgate.netresearchgate.net
The benzyl (B1604629) and dichloropyridinyl rings are expected to be twisted relative to the plane of the urea linker. The dihedral angle between these rings is influenced by steric hindrance from the ortho-chloro substituents on the pyridine (B92270) ring and the methylene (B1212753) bridge of the benzyl group. In the related structure of 1-benzyl-3-(2-furoyl)thiourea, the dihedral angle between the two aromatic rings is 87.52 (12)°. nih.gov A similar significant twist is anticipated for this compound.
Table 1: Predicted Crystallographic Parameters and Structural Features of this compound (based on analogs)
| Parameter | Predicted Value/Feature | Rationale/Reference Analog |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted urea derivatives. researchgate.netresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | Dependent on molecular packing and chirality. researchgate.netresearchgate.net |
| Urea Moiety | Planar or near-planar | Characteristic of urea derivatives, facilitates H-bonding. researchgate.netcas.cz |
| Key Bond Length (C=O) | ~1.25 Å | Typical for urea carbonyl group. |
| Key Bond Length (C-N) | ~1.35 Å | Partial double bond character in the urea backbone. |
| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds forming centrosymmetric dimers or chains. | Common packing motif in urea-based crystal structures. researchgate.net |
| Dihedral Angle | Significant twist between the benzyl and dichloropyridinyl rings. | Steric hindrance from ortho-substituents. nih.gov |
Crystallographic Analysis of Protein-Ligand Complexes (e.g., CKX with Urea Inhibitors)
Urea-derived compounds, including this compound, are recognized as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that regulates the levels of cytokinin plant hormones. xray.czresearchgate.net X-ray crystallography of CKX in complex with these inhibitors provides critical insights into their binding mode and the structural basis of their inhibitory activity. cas.cznih.gov
Although a crystal structure for the complex with this compound is not specified, the structure of a maize CKX isoform (ZmCKO1) mutant in complex with the closely related inhibitor N-(2-chloro-pyridin-4-yl)-N´-benzylurea (CPBU) has been solved. cas.cznih.gov This structure reveals that the inhibitor binds in the active site of the enzyme, competing with natural cytokinin substrates. nih.gov
The key interactions observed in the ZmCKO1-CPBU complex are:
Planar Conformation: The inhibitor adopts a planar conformation upon binding. nih.gov
Stacking Interaction: A crucial stacking interaction occurs between the pyridinyl ring of the inhibitor and the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. cas.cznih.gov
Hydrogen Bonding: The nitrogen atoms of the urea backbone form hydrogen bonds with the side chain of a key active site residue, Asp169. nih.gov
Hydrophobic Interactions: The benzyl group is typically accommodated in a hydrophobic pocket within the active site.
These findings suggest that this compound binds in a similar fashion. The 2,6-dichloro-substituted pyridine ring would also participate in a strong stacking interaction with the FAD cofactor, while the urea moiety anchors the molecule through hydrogen bonds. The presence of two chlorine atoms on the pyridine ring, compared to one in CPPU or CPBU, likely enhances the inhibitory activity through modified electronic properties and potentially stronger interactions within the active site. researchgate.net
Table 2: Summary of Crystallographic Data for CKX-Inhibitor Complexes
| Complex | PDB ID | Resolution (Å) | Key Findings | Citation |
|---|---|---|---|---|
| ZmCKX4a with Inhibitor 71 | 8CJ9 | 1.8 | Inhibitor adopts a nearly planar conformation. | oup.com |
| ZmCKX4a with Inhibitor 77 | 8CK6 | 1.8 | Characterization of the binding mode of a novel urea derivative. | oup.com |
| ZmCKO1 (L492A) with CPBU | Not specified | High | Confirms stacking interaction between the pyridinyl ring and FAD. | cas.cznih.gov |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment of each atom. While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on its constituent functional groups and data from analogous structures. spectrabase.commdpi.comuni.luuni.lu
¹H NMR Spectroscopy:
Aromatic Protons: The benzyl group protons would appear as a multiplet in the range of δ 7.2-7.5 ppm. The two equivalent protons on the dichloropyridine ring are expected to appear as a singlet further downfield, likely above δ 8.0 ppm, due to the deshielding effect of the nitrogen atom and chlorine substituents.
Methylene Protons: The -CH₂- protons of the benzyl group would give a doublet around δ 4.2-4.5 ppm, coupled to the adjacent N-H proton.
Amide Protons (N-H): Two distinct signals for the urea N-H protons are expected. The N-H proton adjacent to the benzyl group would likely appear as a triplet around δ 6.5-7.0 ppm, while the N-H proton adjacent to the dichloropyridinyl ring would be a singlet at a more downfield chemical shift (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the aromatic ring.
¹³C NMR Spectroscopy:
Carbonyl Carbon: The urea carbonyl carbon (C=O) signal is expected to be in the δ 152-155 ppm region. uva.nl
Aromatic Carbons: The carbons of the benzyl ring would appear in the typical aromatic region of δ 127-140 ppm. The carbons of the dichloropyridine ring would be significantly affected by the substituents, with the chlorine-bearing carbons (C2, C6) appearing around δ 150-152 ppm and the nitrogen-adjacent carbons also showing distinct downfield shifts.
Methylene Carbon: The benzylic -CH₂- carbon would be observed around δ 40-45 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Urea (C=O) | - | 152-155 |
| Urea (NH-benzyl) | 6.5-7.0 (t) | - |
| Urea (NH-pyridinyl) | 8.5-9.5 (s) | - |
| **Benzyl (CH₂) ** | 4.2-4.5 (d) | 40-45 |
| Benzyl (aromatic CH) | 7.2-7.5 (m) | 127-129 |
| Benzyl (quaternary C) | - | 138-140 |
| Dichloropyridinyl (CH) | > 8.0 (s) | 110-115 |
| Dichloropyridinyl (C-Cl) | - | 150-152 |
| Dichloropyridinyl (C-N) | - | 153-156 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. No specific spectra for this compound were found, but the expected absorption bands can be assigned based on its known structure and general spectroscopic data for urea and chlorinated aromatic compounds.
Key Expected Vibrational Frequencies:
N-H Stretching: The N-H stretching vibrations of the urea group are expected to appear as one or two strong bands in the 3200-3400 cm⁻¹ region in the FT-IR spectrum.
Aromatic C-H Stretching: The stretching of C-H bonds in the benzyl and pyridine rings will produce sharp, medium-intensity bands just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations will be observed in the 2850-2960 cm⁻¹ range.
C=O Stretching (Amide I band): This will be a very strong and prominent band in the FT-IR spectrum, typically located between 1640 and 1680 cm⁻¹, characteristic of the urea carbonyl group.
N-H Bending (Amide II band): This band, resulting from a mix of N-H in-plane bending and C-N stretching, is expected as a strong absorption around 1550-1600 cm⁻¹.
Aromatic C=C and C=N Stretching: The skeletal vibrations of the aromatic rings will give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the urea linkage will appear in the 1200-1400 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the FT-IR spectrum in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|---|
| N-H Stretch | -NH- (Urea) | 3200 - 3400 | Strong |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | -C(=O)- (Urea) | 1640 - 1680 | Very Strong |
| N-H Bend (Amide II) | -NH- / -C-N- | 1550 - 1600 | Strong |
| Aromatic Ring Stretch | C=C, C=N | 1400 - 1600 | Medium to Strong |
| C-N Stretch | Ar-N, Alkyl-N | 1200 - 1400 | Medium |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |
Future Directions and Research Perspectives for Dichloropyridyl Benzylurea Compounds
Rational Design and Synthesis of Next-Generation Analogs with Improved Specificity and Potency
The rational design of new analogs based on the 1-Benzyl-3-(2,6-dichloropyridin-4-yl)urea scaffold is a critical step toward developing compounds with enhanced therapeutic profiles. This involves a systematic approach to modify the core structure to optimize its interaction with biological targets, thereby improving both specificity and potency.
Key strategies in the rational design of these analogs include:
Structure-Activity Relationship (SAR) Studies: A fundamental approach will be to synthesize a library of analogs by systematically modifying the benzyl (B1604629) and dichloropyridinyl moieties. For instance, substitutions on the benzyl ring (e.g., with electron-donating or electron-withdrawing groups) or altering the position of the chloro groups on the pyridine (B92270) ring could significantly impact biological activity.
Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, potentially increasing its affinity and selectivity for a specific target. acs.org This can be achieved by incorporating cyclic structures or rigid linkers.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties. For example, the urea (B33335) linkage could be replaced with a thiourea (B124793) or other bioisosteric equivalents to explore different hydrogen bonding patterns and biological activities. nih.govmdpi.com
These design principles will guide the synthesis of a new generation of dichloropyridyl-benzylurea compounds with potentially superior therapeutic efficacy.
Exploration of Novel Biological Activities and Untapped Mechanistic Pathways
While the parent structures of ureas and pyridines are known to exhibit a range of biological effects, the full potential of compounds like this compound remains to be unlocked. Future research should focus on screening this compound and its analogs against a wide array of biological targets to identify novel activities.
Potential areas for exploration include:
Anticancer Activity: Numerous urea and pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govresearchgate.netmdpi.comnih.gov For example, certain 2-pyridyl urea-based Cu(II) complexes have shown enhanced activity against drug-resistant lung cancer cells. nih.govresearchgate.net Investigating the cytotoxic effects of dichloropyridyl-benzylurea compounds against a panel of cancer cell lines could reveal new therapeutic leads.
Antimicrobial Properties: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Urea derivatives have shown promise in this area, with some exhibiting potent activity against bacteria such as Acinetobacter baumannii. mdpi.com Screening dichloropyridyl-benzylurea compounds for antibacterial and antifungal properties could address this critical medical need.
Enzyme Inhibition: The urea functional group is a key pharmacophore in many enzyme inhibitors due to its ability to form strong hydrogen bonds with active site residues. nih.gov Exploring the inhibitory potential of this compound class against various enzymes, such as kinases, proteases, or metabolic enzymes, could uncover novel mechanisms of action.
Neurological Disorders: Some urea compounds have been identified as having activity in the central nervous system, for instance, by modulating ion channels. acs.org Given the prevalence of the pyridine motif in CNS-active drugs, investigating the neuropharmacological properties of dichloropyridyl-benzylurea derivatives is a worthwhile endeavor.
A comprehensive biological evaluation will be essential to map the full therapeutic landscape of this chemical class.
Development of Sustainable and Scalable Synthetic Methodologies for Production
For any promising compound to move from the laboratory to clinical application, the development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount. Future research should address the challenges associated with the production of this compound and its analogs.
Key considerations for synthetic methodology development include:
Green Chemistry Approaches: Traditional methods for urea synthesis can involve hazardous reagents and produce significant waste. rsc.org The adoption of green chemistry principles, such as solvent-free reactions and the use of less toxic catalysts, is crucial. rsc.orgrsc.org For example, the C-H functionalization of pyridine N-oxides offers a more atom-economical route to pyridyl ureas. rsc.orgrsc.org
Catalytic Methods: The use of catalysts, such as selenium in the oxidative carbonylation of amines, can improve reaction efficiency and selectivity. rsc.org Exploring novel catalytic systems for the synthesis of dichloropyridyl-benzylurea compounds could lead to more sustainable production processes.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Developing flow-based synthetic routes for this compound class would be a significant step towards industrial-scale production.
The table below outlines some potential synthetic strategies and their key features.
| Synthetic Strategy | Key Features | Potential Advantages |
| C-H Functionalization of Pyridine N-oxides | Solvent- and halide-free, atom-economical. rsc.orgrsc.org | Environmentally friendly, high yielding. rsc.org |
| Catalytic Carbonylation | Utilizes CO and O2 with a catalyst (e.g., Selenium). rsc.org | Can be used for a wide range of substituted ureas. |
| Reductive Amination followed by Urea Formation | Two-step process involving the formation of an amine intermediate. mdpi.comgoogle.com | Modular approach allowing for diverse analog synthesis. |
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Profiling
To accelerate the discovery and development process, modern technologies such as high-throughput screening (HTS) and "omics" approaches should be integrated into the research pipeline for dichloropyridyl-benzylurea compounds.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. wikipedia.orgbmglabtech.com By employing HTS, researchers can efficiently screen a library of dichloropyridyl-benzylurea analogs to identify "hits" with desired biological activities. bmglabtech.com This can be applied to various assays, including cell viability, enzyme inhibition, and receptor binding. nih.govnih.gov
Omics Technologies:
Genomics and Transcriptomics: These technologies can help to identify the molecular targets of active compounds by analyzing changes in gene and RNA expression in cells treated with the compounds.
Proteomics: By studying the entire set of proteins in a cell, proteomics can reveal how a compound affects cellular pathways and protein-protein interactions.
Metabolomics: This approach analyzes the small-molecule metabolites in a biological system, providing insights into the metabolic effects of a compound.
The integration of these powerful technologies will enable a comprehensive understanding of the biological effects of dichloropyridyl-benzylurea compounds, from the molecular level to the whole-organism response. This holistic approach will be instrumental in identifying the most promising candidates for further preclinical and clinical development.
Q & A
Q. What role do computational solubility models play in formulating this compound for biological studies?
- Methodological Answer :
- COSMO-RS : Predict solubility in water and organic solvents using quantum-mechanical charge density profiles.
- Hansen Solubility Parameters : Optimize co-solvent blends (e.g., PEG-400/ethanol) for in vivo delivery.
- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
